molecular formula C21H15NO4S B2779638 (2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 865593-37-9

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2779638
CAS RN: 865593-37-9
M. Wt: 377.41
InChI Key: ADATVWIQJLHZGD-DEDYPNTBSA-N
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Description

(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile, also known as AFN-1252, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been found to have several unique properties that make it a promising candidate for further research.

Scientific Research Applications

Synthesis of Furan Derivatives

A key application involves the preparation of 2,4-disubstituted furans through a sulfone-based strategy. This method, involving the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions, has been shown to produce furan derivatives efficiently. These compounds are crucial intermediates in the synthesis of various natural products and possess significant synthetic utility (Haines et al., 2011).

Catalytic Reactions and Synthesis

In another study, furan-2-yl(phenyl)methanol derivatives were successfully transformed into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using a tandem aza-Piancatelli rearrangement/Michael reaction. This reaction pathway, catalyzed by In(OTf)3, highlights the versatility of furan derivatives in synthesizing complex heterocyclic structures (Reddy et al., 2012).

Electrophilic Annulation

Electrophilic annulation techniques have been developed for creating 3-chalcogen-benzo[b]furans from 2-alkynylphenol derivatives. This process involves palladium-promoted reactions, showcasing the ability to synthesize structurally diverse furan-based compounds (Du et al., 2009).

Creation of Cyclopentenones and Furans

Utilizing 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent, researchers have developed methods for synthesizing both furans and cyclopentenones. These compounds are synthesized through reactions that feature high versatility and provide access to a range of furan and cyclopentenone derivatives (Watterson et al., 2003).

Antioxidant Agent Synthesis

In the realm of pharmaceuticals, novel chalcone derivatives have been synthesized for their potent antioxidant properties. These compounds, including (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, demonstrate the potential for furan derivatives in developing new antioxidant agents (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(benzenesulfonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-15(23)16-7-9-17(10-8-16)21-12-11-18(26-21)13-20(14-22)27(24,25)19-5-3-2-4-6-19/h2-13H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADATVWIQJLHZGD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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